4-Cbz-piperazine-1-carbonyl Chloride

Description

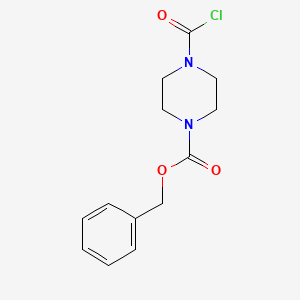

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-carbonochloridoylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O3/c14-12(17)15-6-8-16(9-7-15)13(18)19-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOIUTGIECXTGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598332 | |

| Record name | Benzyl 4-(chlorocarbonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25539-27-9 | |

| Record name | Benzyl 4-(chlorocarbonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Cbz Piperazine 1 Carbonyl Chloride and Its Precursors

Synthesis of 1-(Benzyloxycarbonyl)piperazine (N-Cbz-piperazine)

The introduction of the benzyloxycarbonyl (Cbz) protecting group onto the piperazine (B1678402) ring is a critical first step. This section details methods for this transformation, with a particular emphasis on avoiding the highly toxic phosgene (B1210022) gas.

Phosgene-Free Approaches to Benzyloxycarbonyl Protection

Modern synthetic chemistry prioritizes the avoidance of hazardous reagents like phosgene. Phosgene-free methods for the synthesis of N-Cbz-piperazine typically involve the use of benzyl (B1604629) chloroformate or other Cbz-donating reagents in the presence of a base.

One common approach involves the reaction of piperazine with benzyl chloroformate. The reaction is typically carried out in a suitable solvent such as ethanol, and the product, 1-benzylpiperazine (B3395278) dihydrochloride (B599025), can be isolated in high yield. orgsyn.org The free base can then be obtained by treatment with a strong base like sodium hydroxide (B78521). orgsyn.org This method offers a simple and efficient route to the desired product from readily available starting materials. orgsyn.org

Another phosgene-free method utilizes N-(benzyloxycarbonyloxy)-succinimide as the Cbz-donating agent. In a documented procedure, 4-piperidone (B1582916) monohydrate hydrochloride is reacted with N-(benzyloxycarbonyloxy)-succinimide in the presence of sodium carbonate in a dioxane-water mixture. wiley-vch.de This reaction proceeds at room temperature and yields the N-Cbz protected piperidone, which can then be further functionalized. wiley-vch.de

The use of diphenyl carbonate in the presence of a base like tetrabutylammonium (B224687) hydroxide also presents a viable phosgene-free pathway for the introduction of the Cbz group. rsc.org

Utilization of 4-Piperidone Hydrochloride Hydrate (B1144303) in N-Cbz-Piperidone Synthesis

4-Piperidone hydrochloride hydrate serves as a versatile starting material for the synthesis of N-Cbz-piperidone, a direct precursor to various piperazine derivatives. The general strategy involves the reaction of 4-piperidone hydrochloride hydrate with a Cbz-donating reagent in the presence of a base to neutralize the hydrochloride salt and facilitate the N-acylation.

Several specific protocols have been reported. For instance, reacting 4-piperidone monohydrate hydrochloride with benzyl chloroformate in dichloromethane (B109758) at 0°C, with triethylamine (B128534) as the base, affords benzyl 4-oxopiperidine-1-carboxylate in good yield. chemicalbook.com A similar procedure using diisopropylethylamine as the base also provides the desired product in high yield. chemicalbook.com

Alternatively, 4,4-piperidinediol hydrochloride, the hydrated form of 4-piperidone, can be reacted with benzyl chloroformate and sodium carbonate in a mixture of tetrahydrofuran (B95107) (THF) and water at room temperature. chemicalbook.com This method has been shown to produce N-Cbz piperidone in excellent yield. chemicalbook.com

Below is a table summarizing various reaction conditions for the synthesis of N-Cbz-piperidone from 4-piperidone hydrochloride hydrate:

| Cbz Reagent | Base | Solvent | Temperature | Yield | Reference |

| Benzyl chloroformate | Triethylamine | Dichloromethane | 0°C to RT | Not specified | chemicalbook.com |

| Benzyl chloroformate | Diisopropylethylamine | Dichloromethane | 0°C to RT | 85% | chemicalbook.com |

| Benzyl chloroformate | Sodium Carbonate | THF/Water | Room Temp | 100% | chemicalbook.com |

| N-(Benzyloxycarbonyloxy)-succinimide | Sodium Carbonate | Dioxane/Water | Room Temp | 90% | wiley-vch.de |

Direct Synthesis of 4-Cbz-piperazine-1-carbonyl Chloride

The direct conversion of piperazine derivatives to this compound is a crucial step for subsequent chemical transformations. This section outlines key methodologies for this synthesis.

Reaction of Piperazine Derivatives with Triphosgene (B27547)

Triphosgene, a safer solid alternative to phosgene gas, is widely used for the synthesis of carbonyl chlorides. nih.govresearchgate.net The reaction of N-substituted piperazine derivatives with triphosgene provides a direct route to the corresponding carbamoyl (B1232498) chlorides. nih.gov In a typical procedure, the piperazine derivative is reacted with triphosgene in an appropriate solvent, often in the presence of a base to neutralize the generated hydrochloric acid. For example, the reaction of 4-piperidinopiperidine (B42443) with triphosgene in methylene (B1212753) chloride is a known method for producing the corresponding carbonyl chloride hydrochloride. google.com The use of triphosgene in this context allows for a more controlled and safer reaction compared to using phosgene gas directly. google.com

Utilization of Piperazin-1-ium (B1237378) Cation in situ with Electrophiles

An innovative and efficient method for the synthesis of monosubstituted piperazines involves the in situ formation of the piperazin-1-ium cation, which then reacts with various electrophiles. nih.govresearchgate.net This approach offers high yields and purity while being cost-effective. nih.gov The piperazin-1-ium cation can be generated from equimolar amounts of anhydrous piperazine and piperazine dihydrochloride hydrate in a solvent like methanol. nih.gov This in situ generated species can then react with electrophilic reagents such as acyl chlorides. nih.govresearchgate.net This methodology has been successfully applied in the synthesis of intermediates for pharmaceuticals, such as reacting piperazine with acetic acid followed by the addition of cyclopropanecarbonyl chloride. google.comgoogle.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and selectivity of the desired product, this compound, while minimizing the formation of by-products. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the nature of the base used.

For instance, in the synthesis of N-Cbz-piperidone, the choice of base and solvent system significantly impacts the outcome. The use of a stronger, non-nucleophilic base like diisopropylethylamine can lead to higher yields compared to weaker bases. chemicalbook.com Similarly, the solvent system, such as a mixture of THF and water, can facilitate the reaction by ensuring the solubility of both the organic and inorganic reagents. chemicalbook.com

In the direct synthesis using triphosgene, controlling the stoichiometry of the reagents is crucial to prevent the formation of undesired side products. google.com The reaction temperature also plays a critical role; carrying out the reaction at low temperatures can help to control the reactivity of triphosgene and improve selectivity. chemicalbook.com

Mechanistic Investigations and Reactivity Profiles

Nucleophilic Acylation Reactions of the Carbonyl Chloride Moiety

4-Cbz-piperazine-1-carbonyl chloride is a significant reagent utilized in nucleophilic acylation reactions, particularly for the synthesis of substituted ureas and carbamates. The high electrophilicity of the carbonyl chloride group facilitates its ready reaction with a diverse range of nucleophiles.

The most prevalent application involves the reaction with primary and secondary amines to yield 1,4-disubstituted piperazine (B1678402) ureas. These reactions are typically conducted under mild conditions, often at room temperature, and can be aided by the addition of a non-nucleophilic base to neutralize the hydrogen chloride byproduct. The choice of an aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107), is common to promote the reaction rate and yield.

The reactivity of the carbonyl chloride enables the incorporation of a wide variety of functional groups onto the piperazine structure. For example, its reaction with anilines produces N-aryl-N'-(4-Cbz-piperazin-1-yl)carbonyl ureas, which are precursors to compounds with potential biological activities. In a similar manner, reactions with various aliphatic and heterocyclic amines provide access to a broad library of urea (B33335) derivatives.

Beyond amines, other nucleophiles can also undergo acylation. Alcohols and phenols can react to form carbamate (B1207046) derivatives, although these reactions might necessitate more stringent conditions or the use of a stronger base compared to reactions with amines.

Role of the Benzyloxycarbonyl (Cbz) Group in Directing Reactivity and Protection

The benzyloxycarbonyl (Cbz) group located at the 4-position of the piperazine ring in this compound has a critical dual function that directs the molecule's reactivity.

Primarily, it serves as a protecting group for the secondary amine at the 4-position. This protection is vital to prevent self-reaction or polymerization and to ensure that nucleophilic attack is directed exclusively to the carbonyl chloride moiety. The Cbz group remains stable under the typical conditions required for acylation reactions at the 1-position.

Secondly, the electron-withdrawing characteristic of the Cbz group modulates the reactivity of the entire molecule. It deactivates the nitrogen atom it is attached to, rendering it less nucleophilic and thus preventing undesirable side reactions. This electronic influence also subtly affects the electrophilicity of the carbonyl chloride at the 1-position.

The Cbz group can be selectively removed under specific conditions, most frequently through catalytic hydrogenation (e.g., using palladium on carbon with hydrogen gas) or by treatment with strong acids like HBr in acetic acid. This deprotection step reveals the secondary amine at the 4-position, enabling further functionalization at this site. This makes this compound a versatile building block for synthesizing more complex piperazine derivatives.

Conformational Analysis of Acyl-Functionalized Piperazines

The piperazine ring generally assumes a chair conformation to minimize steric strain. The introduction of acyl substituents, such as the carbonyl chloride and the Cbz group in this compound, however, significantly impacts the conformational preferences and dynamics of the ring.

Influence of Substituents on Rotational and Inversion Barriers

Substituents on the nitrogen atoms of the piperazine ring introduce rotational barriers around the N-C(acyl) bonds and can influence the ring inversion barrier.

These rotational barriers, in conjunction with the steric bulk of the substituents, can result in the existence of various conformers. The relative energies of these conformers are dictated by a combination of steric and electronic effects. For instance, the orientation of the benzyl (B1604629) group and the carbonyl chloride relative to the piperazine ring can differ.

Moreover, the presence of these bulky acyl groups can affect the rate of the chair-to-chair ring inversion of the piperazine core. The energy barrier for this inversion may be elevated due to the steric hindrance that needs to be surmounted in the transition state. Computational modeling and NMR spectroscopy are frequently utilized to probe these conformational dynamics and to ascertain the preferred conformations and the energy barriers between them.

Palladium-Catalyzed Carbonylation Pathways and Analogous Reactions in Piperazine Functionalization

While this compound is frequently synthesized from the reaction of 1-Cbz-piperazine with phosgene (B1210022) or a phosgene equivalent, palladium-catalyzed carbonylation reactions offer an alternative and potent strategy for the functionalization of piperazines.

Palladium-catalyzed carbonylation reactions typically entail the reaction of an aryl or vinyl halide or triflate with carbon monoxide and a piperazine derivative in the presence of a palladium catalyst and a base. This method facilitates the direct introduction of a carbonyl group linked to an aryl or vinyl substituent onto the piperazine nitrogen. For instance, the reaction of 1-Cbz-piperazine with an aryl halide and carbon monoxide under palladium catalysis would produce a 4-Cbz-1-aroylpiperazine.

These reactions provide a versatile and efficient pathway to a broad spectrum of acyl piperazine derivatives. The reaction conditions, including the selection of the catalyst, ligand, base, and solvent, can be fine-tuned to optimize the yield and selectivity for the intended product.

Analogous reactions for piperazine functionalization encompass other transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which enables the formation of N-aryl or N-heteroaryl piperazines. These contemporary synthetic methodologies grant access to a vast chemical space of piperazine-containing molecules for a variety of applications.

General Considerations of Piperazine Ring Metabolic Lability in Chemical Design

The piperazine ring is a prevalent scaffold in numerous biologically active compounds. Nevertheless, its metabolic lability is a crucial factor in drug design and development. The piperazine ring can undergo various metabolic transformations in vivo, potentially leading to the formation of inactive metabolites or metabolites with altered pharmacological profiles.

The principal metabolic pathways for piperazine often involve oxidation reactions catalyzed by cytochrome P450 enzymes. These can include:

N-dealkylation: The cleavage of a substituent from one of the nitrogen atoms.

N-oxidation: The formation of N-oxides.

Ring hydroxylation: The introduction of a hydroxyl group onto a carbon atom of the piperazine ring.

Ring opening: The cleavage of the piperazine ring structure itself.

The specific metabolic routes and the rate of metabolism are highly contingent on the nature and placement of the substituents on the piperazine ring. For example, the Cbz group in this compound would likely affect its metabolic profile, though this particular compound is a reactive intermediate and not typically a final drug candidate.

In the design of drug molecules incorporating a piperazine moiety, medicinal chemists utilize several strategies to reduce metabolic lability. These strategies can include:

Introduction of steric bulk: Placing large groups near metabolic sites can impede enzyme access and slow the rate of metabolism.

Modification of electronic properties: The introduction of electron-withdrawing or electron-donating groups can change the reactivity of the piperazine ring and its susceptibility to metabolism.

Bioisosteric replacement: Substituting the piperazine ring with a less metabolically vulnerable scaffold that preserves the desired pharmacological activity.

A thorough understanding of the metabolic fate of piperazine-containing compounds is essential for optimizing their pharmacokinetic properties, such as half-life and bioavailability, and for ensuring their safety and efficacy.

Applications of 4 Cbz Piperazine 1 Carbonyl Chloride in Complex Molecular Synthesis

Synthesis of Carbamate (B1207046) and Urea (B33335) Derivatives

The acyl chloride moiety of 4-Cbz-piperazine-1-carbonyl Chloride is highly reactive towards nucleophiles such as alcohols and amines, facilitating the straightforward synthesis of carbamate and urea derivatives. This reactivity is fundamental to its application in constructing more complex molecules.

The reaction with an alcohol in the presence of a base leads to the formation of a carbamate linkage. Similarly, reaction with a primary or secondary amine yields a substituted urea. These reactions are often high-yielding and proceed under mild conditions, making them suitable for a variety of synthetic contexts. While direct literature examples detailing the synthesis of simple carbamates and ureas from this compound are not extensively documented in dedicated studies, the formation of these functional groups is an implicit and crucial step in the synthesis of more complex derivatives, such as the fluoroquinolone analogs discussed later.

General methods for the synthesis of unsymmetrical ureas and carbamates often involve the in situ generation of isocyanates from Cbz-protected amines, which then react with various nucleophiles. nih.govsigmaaldrich.com This principle underscores the utility of the Cbz-protected piperazine (B1678402) structure in forming these important linkages. The direct reaction of the stable and readily available this compound with nucleophiles offers a more direct route to these structures.

Construction of Substituted Piperazine Architectures

The piperazine ring is a common motif in many biologically active compounds, and the ability to selectively functionalize it is of great importance in drug discovery. mdpi.commdpi.com this compound serves as an excellent starting material for creating diverse piperazine-based structures.

Regioselective Functionalization of Piperazine Nitrogen Atoms

The presence of the carbobenzyloxy (Cbz) protecting group on one of the piperazine nitrogens is a key feature of this compound. This protection allows for the regioselective functionalization of the two nitrogen atoms of the piperazine ring. The carbonyl chloride at the 1-position reacts first, allowing for the introduction of a substituent. Subsequently, the Cbz group at the 4-position can be removed under specific conditions, typically through catalytic hydrogenation, to reveal a free secondary amine. This newly deprotected nitrogen can then be subjected to a second, different functionalization reaction.

This stepwise approach provides precise control over the substitution pattern of the piperazine ring, enabling the synthesis of unsymmetrically substituted piperazine derivatives. This is a critical strategy in medicinal chemistry for optimizing the pharmacological properties of a drug candidate by systematically modifying different parts of the molecule.

Integration into Heterocyclic and Fused Ring Systems

The reactivity of this compound makes it a valuable reagent for integrating the piperazine moiety into larger heterocyclic and fused ring systems. This is a common strategy in the design of novel therapeutic agents, where the piperazine unit can act as a central scaffold connecting different pharmacophoric elements.

A notable example is its use in the synthesis of novel fluoroquinolone antibacterial agents. In one study, a derivative of this compound was reacted with a piperazine-substituted fluoroquinolone core to create a new series of derivatives with a 4-(carbopiperazin-1-yl)piperazinyl moiety at the C7 position. This modification was shown to enhance the antimicrobial activity of the parent fluoroquinolone compound.

The piperazine heterocycle is a prevalent feature in a vast number of approved drugs, acting as a versatile scaffold to orient functional groups for optimal interaction with biological targets. mdpi.commdpi.com The ability to readily incorporate this moiety into larger, more complex structures through reagents like this compound is a testament to its synthetic utility.

Utility in Pharmaceutical and Bioactive Compound Synthesis

The structural features of this compound make it a valuable intermediate in the synthesis of a variety of pharmaceutical and bioactive compounds. Its ability to introduce a protected piperazine unit that can be further elaborated has been leveraged in the development of potential new drugs.

Precursor for Niemann-Pick C1 Inhibitors

While direct evidence of this compound being used as a precursor for Niemann-Pick C1 (NPC1) inhibitors is not prominently available in the reviewed literature, the piperazine scaffold itself is a key component in some reported inhibitors of this protein. The general synthetic strategies for creating substituted piperazines, such as those enabled by this compound, are highly relevant to the construction of such inhibitors. The development of small molecule inhibitors for NPC1 is an active area of research for the treatment of Niemann-Pick disease type C, a rare lysosomal storage disorder. The ability to create diverse libraries of piperazine-containing compounds is crucial for identifying potent and selective inhibitors.

Intermediate in Fluoroquinolone Analog Synthesis

As previously mentioned, a significant application of this compound derivatives is in the synthesis of novel fluoroquinolone analogs. Fluoroquinolones are a major class of synthetic antibiotics, and there is a continuous effort to develop new derivatives with improved efficacy, particularly against resistant bacterial strains.

In a study focused on creating new fluoroquinolone derivatives, a key step involved the reaction of a piperazinyl-fluoroquinolone with a derivative of this compound. This resulted in the formation of a 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl derivative. The introduction of this extended side chain at the C7 position of the fluoroquinolone core was found to be a successful strategy for enhancing the antibacterial activity.

The following table summarizes the key reactants and the resulting functional group in the synthesis of these fluoroquinolone analogs:

| Reactant 1 | Reactant 2 | Resulting Functional Group |

| Piperazinyl-fluoroquinolone | This compound derivative | 4-(Carbopiperazin-1-yl)piperazinyl moiety |

This application highlights the role of this compound as a valuable tool for the structural modification and optimization of existing drug scaffolds.

Building Block for Poly(ADP-ribose) Polymerase (PARP) Inhibitor Intermediates

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for cellular responses to DNA damage, and their inhibition has emerged as a significant strategy in cancer therapy. nih.govnih.gov Olaparib, a potent inhibitor of PARP-1 and PARP-2, is a prime example of a clinically successful drug that features a piperazine-containing side chain. nih.govresearchgate.net The synthesis of Olaparib and its analogues often involves the coupling of a core phthalazinone structure with a functionalized piperazine unit. researchgate.netnih.gov

While various synthetic routes to Olaparib have been developed, a common strategy involves the preparation of a key intermediate, 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one, which is then acylated. google.comnewdrugapprovals.org In this context, this compound can be envisioned as a critical starting material. The synthesis would proceed through the reaction of the carbonyl chloride moiety with the appropriate aromatic amine to form the initial amide linkage. The Cbz group serves to protect the second nitrogen of the piperazine ring during this step. Subsequent deprotection of the Cbz group, typically through hydrogenolysis, would then expose the secondary amine for the final acylation step, for instance, with cyclopropanecarbonyl chloride, to yield the final Olaparib structure. nih.govnewdrugapprovals.org

| Intermediate Name | Molecular Formula | Role in Synthesis | Reference |

|---|---|---|---|

| 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | C16H11FN2O3 | Core acidic component for coupling with piperazine moiety. | nih.gov |

| 1-(cyclopropylcarbonyl)piperazine | C8H14N2O | Acylating agent for the final step. | google.com |

| 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | C22H21FN4O2 | Key intermediate formed after coupling and deprotection. | google.comnewdrugapprovals.org |

Role in CXCR4 Antagonist Development

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a vital role in various physiological processes, including hematopoiesis and immune responses. nih.gov Dysregulation of the CXCR4/CXCL12 axis is implicated in several diseases, including cancer metastasis and HIV entry into host cells. nih.gov Consequently, the development of small-molecule CXCR4 antagonists is an area of intense research.

Piperazine derivatives have been identified as privileged structures in the design of potent CXCR4 antagonists. nih.govacs.org Research has demonstrated that N-aryl piperazines can exhibit significant antagonist activity. In the development of novel CXCR4 antagonists, this compound or its precursors are valuable synthetic tools. For instance, in the synthesis of a series of N-aryl piperazine-based CXCR4 antagonists, a commercially available N-Boc protected piperazine carboxylic acid was first protected with benzyl (B1604629) chloroformate (Cbz-Cl). nih.gov This step is crucial for differentiating the two nitrogen atoms of the piperazine ring.

The resulting Cbz-protected intermediate can then undergo a series of transformations, such as reduction of the carboxylic acid to an aldehyde, which then participates in reductive amination reactions to build the desired molecular scaffold. nih.gov The Cbz group can be selectively removed at a later stage via hydrogenolysis to allow for the introduction of further diversity at that position. nih.gov This synthetic flexibility is critical for establishing structure-activity relationships (SAR) and optimizing the pharmacological profile of the antagonist candidates.

| Compound/Reagent | Description | Significance in Synthesis | Reference |

|---|---|---|---|

| N-Aryl Piperazines | A class of compounds showing potent CXCR4 antagonist activity. | The target molecular class. | nih.gov |

| Benzyl Chloroformate (Cbz-Cl) | A reagent used to introduce the Cbz protecting group. | Enables differential protection of the piperazine nitrogens. | nih.gov |

| N-Boc piperazine carboxylic acid | A common starting material for piperazine-based derivatives. | Provides a handle for initial Cbz protection and further modifications. | nih.gov |

Application in Multicomponent Reactions (MCRs) for Tailor-Made Molecules

Multicomponent reactions (MCRs) are powerful synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. beilstein-journals.org MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules for drug discovery. beilstein-journals.orgnih.gov

Piperazine scaffolds are accessible through MCRs, particularly through isocyanide-based reactions. nih.gov These reactions allow for the construction of a wide variety of substituted piperazines, which are prevalent in many approved drugs. mdpi.comrsc.org The versatility of MCRs makes them an attractive approach for the synthesis of novel, tailor-made molecules with potential biological activity.

However, a direct and documented application of this compound as a reactant in multicomponent reactions is not prominently featured in the available scientific literature. MCRs often rely on specific functional group combinations, such as aldehydes, amines, isocyanides, and carboxylic acids. mdpi.comacs.org The high reactivity of the carbonyl chloride group in this compound might make its controlled participation in a one-pot, multi-reactant environment challenging without leading to undesired side reactions. While the piperazine moiety itself is a common feature in MCR-derived compound libraries, the specific use of this particular Cbz-protected carbonyl chloride as a building block in MCRs remains an area that is not extensively explored or reported.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Piperazine (B1678402) Functionalization

The functionalization of the piperazine core is a cornerstone of medicinal chemistry, and the development of novel catalytic systems is paramount to enhancing efficiency and selectivity. While the primary reactivity of 4-Cbz-piperazine-1-carbonyl chloride involves the carbonyl chloride group, research into catalytic methods for other positions on the piperazine ring is an active area.

Recent advancements have seen the rise of photoredox catalysis as a powerful tool for C–H functionalization of N-heterocycles, including piperazines. researchgate.netmdpi.com These methods, often employing iridium or ruthenium-based catalysts, allow for the direct introduction of aryl, vinyl, and alkyl groups at the α-carbon position to the nitrogen. researchgate.netmdpi.com Organic photoredox catalysts are also gaining traction as a more sustainable and cost-effective alternative. researchgate.net While much of this research has focused on N-Boc protected piperazines, the principles can be extended to Cbz-protected systems. The challenge lies in the potential for the Cbz group to interfere with or be cleaved by the catalytic cycle. Future research will likely focus on developing catalytic systems that are compatible with the Cbz protecting group or on strategies for post-functionalization protection.

Copper-catalyzed reactions, such as the Ullmann-Goldberg reaction and the Stannyl Amine Protocol (SnAP) chemistry, have also been employed for piperazine functionalization. mdpi.commdpi.com SnAP chemistry, for instance, allows for the synthesis of C-H functionalized piperazines from aldehydes and tin-substituted diamines, with catalytic amounts of copper improving the reaction's efficiency. mdpi.com The exploration of these catalytic systems in the context of derivatives of this compound could open new avenues for creating complex molecular architectures.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are well-established methods for forming C-N bonds and are frequently used in the synthesis of N-arylpiperazines. mdpi.comorganic-chemistry.org These reactions are crucial for creating many pharmaceutical compounds. The application of these catalytic methods to derivatives of this compound, particularly after the carbonyl chloride has been reacted, represents a key strategy for building molecular diversity.

Table 1: Emerging Catalytic Systems for Piperazine Functionalization

| Catalytic System | Description | Potential Application for this compound Derivatives |

| Photoredox Catalysis (Ir, Ru, Organic Dyes) | Utilizes visible light to initiate radical-based C-H functionalization. | Arylation, vinylation, and alkylation of the piperazine ring. |

| Copper-Catalyzed Reactions (SnAP, Ullmann) | Enables C-H functionalization and C-N bond formation. | Synthesis of complex piperazine cores. |

| Palladium-Catalyzed Cross-Coupling | Forms C-N and C-C bonds, crucial for drug synthesis. | Introduction of aryl and other substituents on the piperazine nitrogen. |

Stereochemical Control in Derivatization Reactions

Achieving stereochemical control in the derivatization of piperazine-containing molecules is critical, as the biological activity of chiral compounds is often dependent on their specific stereoisomer. For this compound, the primary focus of stereochemical control lies in the reactions of the carbonyl chloride moiety with chiral nucleophiles or in the presence of chiral catalysts to generate non-racemic products.

The development of chiral catalysts for the enantioselective addition of nucleophiles to carbonyl compounds is a burgeoning field of research. Chiral ligands, often based on privileged structures like BINOL or BOX, can be complexed with metals to create a chiral environment that directs the approach of the nucleophile, leading to the preferential formation of one enantiomer. Novel tridentate Schiff bases have been used to catalyze the addition of nucleophiles to aldehydes with high enantioselectivity. researchgate.net Similar principles can be applied to the reactions of this compound with various nucleophiles to produce chiral ureas and amides.

Another approach to stereochemical control involves the use of chiral auxiliaries. A chiral group can be temporarily attached to the piperazine ring, directing subsequent reactions to occur in a stereoselective manner. After the desired transformation, the auxiliary can be removed. This strategy has been successfully employed in the asymmetric synthesis of piperazine derivatives.

Furthermore, dynamic kinetic resolution, where a racemic starting material is converted into a single enantiomer of the product, offers an elegant solution for stereochemical control. This often involves a combination of a chiral catalyst and reaction conditions that allow for the racemization of the starting material. Research into applying these advanced stereoselective strategies to the reactions of this compound is a promising avenue for the synthesis of enantiomerically pure pharmaceuticals.

Development of Sustainable and Economically Viable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. For a key intermediate like this compound, the development of sustainable and economically viable synthetic pathways is of significant interest.

One area of focus is the use of greener solvents and reagents. Traditional organic synthesis often relies on hazardous solvents. Research into performing reactions in more environmentally benign media, such as water or ionic liquids, or under solvent-free conditions, is gaining momentum. mdpi.com For instance, microwave-assisted and ultrasound-assisted methods are being explored to accelerate reactions and reduce the need for harsh conditions and large volumes of solvents. mdpi.com

Catalysis plays a crucial role in developing sustainable processes. The use of highly efficient and recyclable catalysts can significantly reduce waste and energy consumption. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive from an economic and environmental standpoint.

The concept of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, is another key principle of green chemistry. The reaction of this compound with nucleophiles to form ureas or amides is inherently atom-economical, as the primary byproduct is hydrochloric acid, which can be neutralized.

From an economic perspective, the cost-effectiveness of a synthetic route is paramount for industrial applications. This involves considering the cost of starting materials, reagents, catalysts, and purification processes. The development of one-pot or tandem reactions, where multiple synthetic steps are performed in a single reaction vessel without isolating intermediates, can significantly improve efficiency and reduce costs. nih.gov For large-scale synthesis, optimizing reaction conditions to maximize yield and minimize waste is a continuous effort. mdpi.com

Expansion of Applications in Drug Discovery and Materials Science

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. mdpi.com The derivatives of this compound, primarily piperazine-1-carboxamides and ureas, are of significant interest in drug discovery due to their potential to interact with a wide range of biological targets.

Piperazine-based ureas have shown promise as inhibitors of various enzymes, including soluble epoxide hydrolase, which is implicated in hypertension and inflammation. nih.gov The introduction of a polar piperazine group can also improve the physicochemical properties of drug candidates, such as water solubility. nih.gov Furthermore, piperazine derivatives have been investigated for their potential as urease inhibitors, which could be relevant for treating infections by Helicobacter pylori. nih.gov The ability to readily synthesize a library of diverse piperazine-1-carboxamides and ureas from this compound makes it a valuable tool for structure-activity relationship (SAR) studies in the quest for new therapeutic agents. nih.gov

In the realm of materials science, piperazine derivatives are being explored for the creation of novel polymers with unique properties. The two nitrogen atoms of the piperazine ring provide sites for polymerization, leading to the formation of polyamides, polyureas, and other polymers. researchgate.netnih.gov Polyamides derived from piperazine have been investigated for use as hot-melt adhesives. researchgate.net

The incorporation of piperazine moieties into polymers can also impart specific functionalities. For instance, piperazine-based polymers have been developed for their antimicrobial properties, with potential applications in biomedical devices, water purification, and food packaging. researchgate.net The synthesis of poly(guanylurea)–piperazine polymers has demonstrated broad antimicrobial activity. researchgate.net The reactivity of the carbonyl chloride group in this compound makes it a potential monomer for the synthesis of novel polyamides and polyureas with tailored properties for advanced materials applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Cbz-piperazine-1-carbonyl chloride, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves two key steps: (1) Cbz (carbobenzoxy) protection of piperazine's amine group using benzyl chloroformate under basic conditions (e.g., sodium bicarbonate) , and (2) reaction with phosgene or its equivalents (e.g., triphosgene) to introduce the carbonyl chloride moiety. Solvents like dichloromethane (DCM) or toluene are used, with reaction temperatures maintained at 0–5°C to minimize side reactions .

- Critical Parameters : Excess phosgene (>1.2 eq) improves carbonyl chloride formation, while prolonged reaction times at room temperature risk hydrolysis. Yields range from 60–85% depending on purity of intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

- Key Techniques :

- NMR :

- ¹H NMR : Piperazine ring protons appear as a multiplet at δ 3.4–3.6 ppm. The Cbz group’s benzyl protons resonate as a singlet at δ 5.1–5.3 ppm .

- ¹³C NMR : Carbonyl chloride (C=O) signal at δ 160–165 ppm; Cbz carbonyl at δ 155–158 ppm .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 283.1 (C₁₃H₁₅ClN₂O₃⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when modifying the Cbz group for derivative synthesis?

- Case Study : Substituting Cbz with other protecting groups (e.g., Boc, Fmoc) alters reactivity. For example, Boc-protected derivatives require stronger acids (e.g., TFA) for deprotection, which may degrade sensitive functional groups .

- Troubleshooting :

- Unexpected Byproducts : Use LC-MS to identify hydrolysis products (e.g., free piperazine) caused by moisture exposure. Dry solvents and inert atmospheres mitigate this .

- Low Reactivity : Steric hindrance from bulky substituents reduces nucleophilic attack on the carbonyl chloride. Switch to less hindered analogs (e.g., 4-methylpiperazine) or activate the carbonyl with DMF as a catalyst .

Q. What strategies optimize nucleophilic substitution reactions at the carbonyl chloride site for targeted drug candidates?

- Reaction Design :

- Nucleophiles : Amines, alcohols, or thiols react via SN2 mechanisms. For example, coupling with aryl amines in DCM at −20°C minimizes competing hydrolysis .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance acylation rates in sluggish reactions .

- Yield Optimization :

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve solubility of nucleophiles but may require molecular sieves to control moisture .

- Stoichiometry : Use 1.5–2.0 eq of nucleophile to drive reactions to completion .

Data Analysis and Mechanistic Studies

Q. How can researchers interpret conflicting bioactivity data for this compound derivatives in kinase inhibition assays?

- Case Example : Derivatives with electron-withdrawing groups (e.g., -NO₂) on the Cbz ring show enhanced kinase inhibition (IC₅₀ = 50 nM) compared to electron-donating groups (e.g., -OCH₃; IC₅₀ > 1 µM) .

- Mechanistic Insight : Molecular docking studies suggest that electron-withdrawing groups stabilize hydrogen bonding with ATP-binding pockets in kinases .

- Validation : Cross-validate using competitive binding assays (e.g., ADP-Glo™) and X-ray crystallography of ligand-protein complexes .

Handling and Stability

Q. What are the critical storage and handling protocols to maintain this compound stability?

- Storage : Store under argon at −20°C in amber vials to prevent hydrolysis and photodegradation .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and moisture. Decomposition products include CO, HCl gas, and chlorinated hydrocarbons .

- Safety : Use nitrile gloves, fume hoods, and static-safe equipment during handling .

Comparative Synthesis Methods

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Phosgene Reaction | DCM, 0°C, 2 hrs | 75% | |

| Triphosgene Alternative | Toluene, RT, 4 hrs | 68% | |

| Microwave-Assisted | DMF, 80°C, 30 mins | 82% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.